molecular formula C16H9Cl2NO3 B8396010 3-Benzoyl-6,8-dichloro-4-hydroxy-2-quinolone CAS No. 90181-92-3

3-Benzoyl-6,8-dichloro-4-hydroxy-2-quinolone

Cat. No. B8396010
M. Wt: 334.1 g/mol
InChI Key: JKLOGVOXPXTBKE-UHFFFAOYSA-N
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Patent
US04526894

Procedure details

Benzoyl chloride (0.93 gram) is added to a mixture of 1.5 grams of anhydrous aluminum chloride and 10 ml of nitrobenzene, the mixture is stirred at room temperature until it becomes uniform, stirred at 105° to 110° C. for eight hours with 1.26 grams of 6,8-dichloro-4-hydroxy-2-quinolone, decomposed with concentrated hydrochloric acid, small amount of water is added thereto, and crystals separated out therefrom are collected by filtration. The crystals are washed with water and then washed with methanol and ether to give 1.2 grams of 3-benzoyl-6,8-dichloro-4-hydroxy-2-quinolone, pale yellow powder, melting point 258° to 259° C.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[Cl:23][C:24]1[CH:25]=[C:26]2[C:31](=[C:32]([Cl:34])[CH:33]=1)[NH:30][C:29](=[O:35])[CH:28]=[C:27]2[OH:36].Cl>O>[C:1]([C:28]1[C:29](=[O:35])[NH:30][C:31]2[C:26]([C:27]=1[OH:36])=[CH:25][C:24]([Cl:23])=[CH:33][C:32]=2[Cl:34])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(NC2=C(C1)Cl)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
crystals separated
FILTRATION
Type
FILTRATION
Details
out therefrom are collected by filtration
WASH
Type
WASH
Details
The crystals are washed with water
WASH
Type
WASH
Details
washed with methanol and ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C(NC2=C(C=C(C=C2C1O)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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